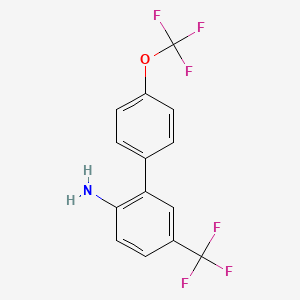

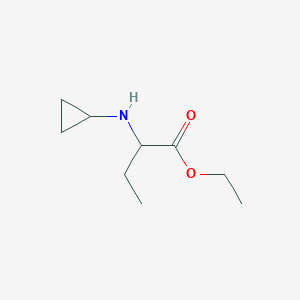

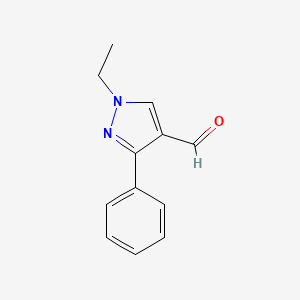

![molecular formula C10H12N4 B1443452 2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine CAS No. 933706-99-1](/img/structure/B1443452.png)

2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine

Overview

Description

“2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine” is a compound that belongs to the class of imidazopyridines . Imidazopyridines are known for their wide range of biological activities, including their potential as GABA A receptor positive allosteric modulators .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by an imidazole ring fused with a pyridine moiety . The exact structure and properties can be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, imidazopyridines in general are known to undergo various chemical reactions. For instance, they can be alkylated under basic conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, its melting point and molecular weight can be determined .Scientific Research Applications

Antibacterial and Antifungal Properties

Research led by El-Feky Has (2015) explored the synthesis of novel compounds related to 2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine. These compounds exhibited pronounced antibacterial and antifungal activities in vitro, showcasing their potential as antimicrobial agents (El-Feky Has, 2015).

Antituberculotic Activity

A study by L. Bukowski and M. Janowiec (1996) focused on synthesizing derivatives of 1-methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid, including its amide, nitrile, and thioamide forms. Some of these compounds demonstrated potential antituberculotic activity, indicating their relevance in tuberculosis treatment research (Bukowski & Janowiec, 1996).

Broad Therapeutic Applications

A 2016 review by A. Deep and colleagues highlighted the imidazo[1,2-a]pyridine scaffold, closely related to this compound, as a "drug prejudice" scaffold due to its extensive applications in medicinal chemistry. This includes roles in anticancer, antimicrobial, antiviral, antidiabetic treatments, and more, making it a versatile component in drug development (Deep et al., 2016).

Vibrational Spectra and Molecular Structure

A study by J. Lorenc et al. (2008) on the molecular structure and vibrational energy levels of imidazo[4,5-b]pyridine derivatives, closely related to this compound, provides insight into the physical properties of these compounds. Such studies are crucial for understanding the interactions and stability of these molecules in various applications (Lorenc et al., 2008).

Synthesis and Characterization for Antimicrobial Use

Venkata Ramakrishna Mallemula et al. (2015) synthesized derivatives of imidazo[4,5-b]pyridine for evaluating their antimicrobial activity. These compounds were tested against various bacteria and fungi, contributing to the development of new antimicrobial agents (Mallemula et al., 2015).

Future Directions

Mechanism of Action

Target of Action

The primary target of 2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine is the α-glucosidase enzyme . This enzyme plays a crucial role in carbohydrate metabolism, specifically in the breakdown of complex carbohydrates into glucose.

Mode of Action

this compound interacts with the α-glucosidase enzyme by forming hydrogen bonds with specific amino acids in the enzyme’s active site . The imidazo-pyridine group of the compound forms a hydrogen bond with Asp1526, while the pyrrolidine ring is stabilized by π–π stacking with Phe1560 .

Biochemical Pathways

The inhibition of the α-glucosidase enzyme by this compound affects the carbohydrate metabolism pathway . By inhibiting α-glucosidase, the compound prevents the breakdown of complex carbohydrates into glucose, thereby reducing postprandial blood glucose levels .

Pharmacokinetics

The compound’s ability to inhibit α-glucosidase suggests that it may have good bioavailability .

Result of Action

The inhibition of α-glucosidase by this compound results in a decrease in postprandial blood glucose levels . This can be beneficial in the management of conditions such as type-II diabetes mellitus .

Biochemical Analysis

Biochemical Properties

2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine plays a crucial role in several biochemical reactions. It has been shown to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism . The compound forms hydrogen bonds with key amino acid residues in the enzyme’s active site, thereby preventing substrate binding and subsequent enzymatic activity. Additionally, this compound exhibits binding interactions with proteins involved in cell signaling pathways, which can modulate various cellular processes .

Cellular Effects

The effects of this compound on cellular function are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . This modulation can affect downstream signaling pathways, ultimately influencing cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity through direct binding to the enzyme’s active site. This binding can involve hydrogen bonds, hydrophobic interactions, and π-π stacking interactions with aromatic residues . Additionally, the compound can act as an allosteric modulator, binding to sites other than the active site and inducing conformational changes that affect enzyme activity. These interactions can lead to changes in gene expression and cellular function, as previously mentioned .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and loss of activity. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed to include alterations in cell proliferation and viability .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been shown to exert beneficial effects, such as improved glucose metabolism and reduced inflammation . At higher doses, toxic and adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in its metabolism and clearance from the body . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which facilitate its excretion . These metabolic processes can influence the compound’s bioavailability and therapeutic efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, which can affect its intracellular concentration and localization . Additionally, binding to plasma proteins can influence its distribution and half-life in the body .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize to specific cellular compartments, such as the nucleus and mitochondria . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to its site of action . The subcellular distribution can influence the compound’s interactions with biomolecules and its overall efficacy.

Properties

IUPAC Name |

2-pyrrolidin-2-yl-1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-3-7(11-5-1)10-13-8-4-2-6-12-9(8)14-10/h2,4,6-7,11H,1,3,5H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQVCOMZIBWLOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC3=C(N2)C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol](/img/structure/B1443374.png)

amine](/img/structure/B1443381.png)

![[4-(2,2-Difluoroethoxy)benzyl]isopropylamine](/img/structure/B1443383.png)

![4-[3-(Dimethylamino)phenoxy]benzonitrile](/img/structure/B1443386.png)

![(3-{[5-(Trifluoromethyl)pyridin-2-yl]thio}phenyl)amine](/img/structure/B1443392.png)